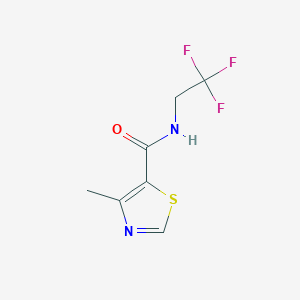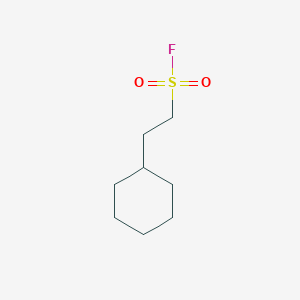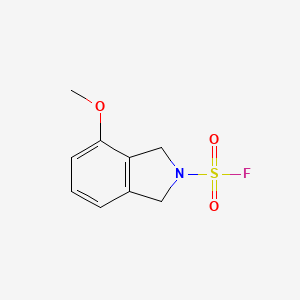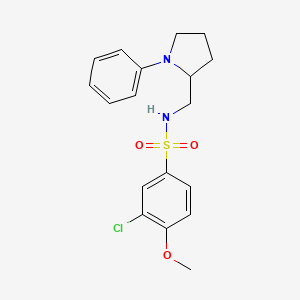![molecular formula C19H20N4O4S B2381285 N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-36-9](/img/structure/B2381285.png)
N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps. It often starts with the construction of the benzo[d][1,3]dioxol core via cyclization reactions. The attachment of the amino and oxo functional groups follows through nucleophilic substitution reactions. Further, the introduction of the pyridazinyl moiety involves condensation reactions, often under reflux conditions. The final step includes the formation of the cyclopropanecarboxamide side chain through amide bond formation, usually facilitated by coupling agents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods: On an industrial scale, production involves optimizing each synthetic step to maximize yield and minimize impurities. This often includes solvent optimization, temperature control, and using continuous flow reactors for better scalability and reproducibility. Techniques like chromatography are employed for purification, and solid-phase synthesis methods might be utilized to streamline the process.
化学反应分析
Types of Reactions: N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide undergoes various chemical reactions including oxidation, reduction, and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reactions with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) result in the transformation of alcohol groups to carbonyls or further oxidation of the cyclopropane ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used to reduce carbonyl functionalities to alcohols.
Substitution: Nucleophilic substitution reactions, particularly with amines or thiols, are facilitated under basic conditions using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products: The reactions lead to products like hydroxylated derivatives, reduced amides, and substituted thiourea compounds, which may have varied biological activities or serve as intermediates for further synthetic applications.
Scientific Research Applications: this compound finds extensive use in scientific research:
Chemistry: It is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: The compound is evaluated for its activity against various biological targets, including enzymes and receptors.
Medicine: It is investigated for potential therapeutic uses, particularly in treating diseases where its molecular targets are implicated.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals, showcasing its versatility.
Mechanism of Action: The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to biological effects such as enzyme inhibition, receptor blockade, or ion channel modulation. Pathways affected might include signaling cascades involved in cell proliferation, apoptosis, or inflammation, making it relevant for research in cancer, neurodegenerative diseases, and inflammation.
相似化合物的比较
Similar Compounds: Compounds like N-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)cyclopropanecarboxamide and pyridazinyl-cyclopropane amides share structural similarities.
Uniqueness: What sets N-(6-((4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide apart is its combination of a benzo[d][1,3]dioxol moiety with a pyridazinyl-cyclopropane framework, providing a unique pharmacophore that could lead to distinct biological properties and therapeutic potential.
Hope that gives you a comprehensive look at this fascinating compound!
属性
IUPAC Name |
N-[6-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c24-17(20-13-5-6-14-15(10-13)27-11-26-14)2-1-9-28-18-8-7-16(22-23-18)21-19(25)12-3-4-12/h5-8,10,12H,1-4,9,11H2,(H,20,24)(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXOVKOGKRGZOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2381202.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2381209.png)
![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
![N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2381212.png)
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)
![Methyl 5-methyl-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2381216.png)




![3-chloro-N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide](/img/structure/B2381225.png)
